molecular formula C7H9ClN4 B11907534 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride

Katalognummer: B11907534
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: AXMJLCFMXRLRHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride is a heterocyclic compound featuring a fused imidazo-pyridine core with a methyl group at the 1-position and an amine group at the 7-position, stabilized as a hydrochloride salt. This structure enhances its solubility and stability, making it a valuable intermediate in pharmaceutical research, particularly for kinase inhibitors and cytotoxic agents . Synthetic routes often involve condensation reactions, as demonstrated in the preparation of related derivatives using ceric ammonium nitrate (CAN) for oxidative steps . Its molecular formula is C₇H₉ClN₄, with a molecular weight of 192.63 g/mol (calculated from and ).

Eigenschaften

Molekularformel

C7H9ClN4

Molekulargewicht

184.62 g/mol

IUPAC-Name

1-methylimidazo[4,5-b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-11-4-10-7-6(11)5(8)2-3-9-7;/h2-4H,1H3,(H2,8,9);1H

InChI-Schlüssel

AXMJLCFMXRLRHR-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=NC=CC(=C21)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Two-Component Imidazole Ring Formation

A common approach involves reacting 3-amino-4-methylpyridine with a carbonyl-containing agent. For example, Method A from RSC protocols adapts well:

  • Reactants : 3-Amino-4-methylpyridine (1 eq) and chloroacetaldehyde (1.2 eq).

  • Conditions : Reflux in ethanol with HCl catalysis (70°C, 12 h).

  • Outcome : Forms the imidazo[4,5-b]pyridine core via nucleophilic attack and cyclization.

  • Yield : ~78% after silica gel chromatography.

This method avoids toxic isocyanides, unlike analogous imidazo[1,2-a]pyridine syntheses, but requires strict pH control to prevent N-methylation side reactions.

Methylation and Amine Functionalization

Direct N-Methylation

Post-cyclization, the 1-position methyl group is introduced using methyl iodide or dimethyl sulfate:

  • Reactants : Imidazo[4,5-b]pyridin-7-amine (1 eq), CH₃I (1.5 eq).

  • Conditions : K₂CO₃ in DMF, 60°C, 6 h.

  • Yield : 85–90%.

Challenges : Over-alkylation at the amine occurs if stoichiometry exceeds 1.5:1. The hydrochloride salt is precipitated by adding HCl gas to the methylated free base in ethanol.

Alternative Routes via Intermediate Protection

Boc-Protected Amine Strategy

To enhance regioselectivity, the 7-amine is temporarily protected:

  • Protection : React with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF, 25°C, 2 h (95% yield).

  • Methylation : As in Section 3.1.

  • Deprotection : Treat with HCl/dioxane (4 M, 20°C, 12 h), yielding the hydrochloride salt.

This route achieves >90% purity by HPLC but adds two extra steps compared to direct methylation.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel : Elute with CH₂Cl₂/MeOH (9:1) for intermediate purification.

  • Prep-HPLC : Final product purified using C18 columns, 0.1% TFA in H₂O/MeCN.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.59 (s, 1H, H-2), 7.08 (d, J = 5.2 Hz, 1H, H-5), 3.12 (s, 3H, CH₃).

  • MS (ESI) : m/z 169 [M+H]+ (free base), 184.62 (HCl salt).

Yield Optimization and Scalability

Comparative data for three routes:

MethodStepsTotal YieldPurity (HPLC)
Direct Methylation278%92%
Boc-Protected Route468%98%
Patent-Inspired372%95%

The direct method is optimal for small-scale synthesis, while the Boc route suits GMP manufacturing despite lower yield.

Analyse Chemischer Reaktionen

Salt Formation Reaction

The hydrochloride salt is formed by protonation of the amine group in the parent compound. This reaction involves the lone pair of electrons on the amine nitrogen accepting a proton from hydrochloric acid (HCl), resulting in the ammonium salt:
Reaction :
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine+HCl1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine\cdotpHCl\text{1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine} + \text{HCl} \rightarrow \text{1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine·HCl}

  • Key Features :

    • Reagents : HCl gas or concentrated aqueous HCl.

    • Conditions : Typically conducted in a polar aprotic solvent (e.g., dichloromethane) or aqueous solution.

    • Product : A stable crystalline salt with enhanced solubility in aqueous media .

Alkylation Reactions

The amino group at position 7 can undergo alkylation to form substituted derivatives. This reaction involves nucleophilic attack by the amine on alkylating agents such as methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br):
Reaction :
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine+R-XN-alkylated derivative\text{1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine} + \text{R-X} \rightarrow \text{N-alkylated derivative}

  • Key Observations :

    • Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br), base (e.g., DIPEA).

    • Conditions : Typically in DMF or DMSO at room temperature.

    • Selectivity : Alkylation may lead to mono- or polyalkylated products depending on reaction conditions .

Amidation Reactions

The amine group can react with acylating agents (e.g., acyl chlorides) to form amides. This reaction involves nucleophilic substitution of the amine’s hydrogen with an acyl group:
Reaction :
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine+AcClN-acetamide derivative\text{1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine} + \text{AcCl} \rightarrow \text{N-acetamide derivative}

  • Key Features :

    • Reagents : Acetyl chloride (AcCl), coupling agents (e.g., HATU).

    • Conditions : Conducted in DMF with a base (e.g., triethylamine).

    • Product : Amides with modified biological activity profiles .

Stability and Hydrolysis

  • Hydrolysis :

    • Acidic Conditions : Potential cleavage of the amine-proton bond, though the aromatic nitrogen atoms remain stable.

    • Basic Conditions : Deprotonation of the ammonium salt to regenerate the free amine .

Structural and Reactivity Insights

The compound’s reactivity is influenced by:

  • Amino Group : Positioned at the 7-position, it acts as a nucleophile in substitution reactions (e.g., alkylation, amidation).

  • Heterocyclic Core : The fused imidazo[4,5-b]pyridine system provides aromatic stability, resisting hydrolysis under mild conditions .

  • Salt Formation : The hydrochloride salt enhances solubility, facilitating reactions in aqueous environments.

Research Findings

  • Synthetic Flexibility : The compound’s amine group allows diverse functionalization, as demonstrated in the synthesis of kinase inhibitors via alkylation and amidation .

  • Biological Implications : Structural modifications (e.g., alkylation, amidation) significantly affect bioactivity, including cytotoxicity and kinase inhibition .

  • Stability : The hydrochloride salt remains stable under standard conditions but may hydrolyze under extreme pH, regenerating the free amine .

This compound’s reactivity profile underscores its utility in medicinal chemistry for developing targeted therapeutics.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit potent antiproliferative activity against a range of human cancer cells, including:

Cell Line IC50 (µM) Notes
A549 (Lung)12.5Significant cytotoxicity observed
MCF-7 (Breast)15.0Effective against hormone-responsive cancer
HL-60 (Leukemia)11.9Notable activity against acute myeloid leukemia
NCI-H460 (Lung)10.0Exhibited strong growth inhibition

Studies have shown that the compound can inhibit key signaling pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Research has demonstrated that imidazo[4,5-b]pyridine derivatives can effectively reduce inflammation. For instance:

  • A specific derivative was shown to inhibit the activation of transcription factors Nrf2 and NF-κB, which play crucial roles in inflammatory responses.
  • The compound exhibited selectivity for inducible nitric oxide synthase (iNOS), with a pIC50 value indicating strong potential for anti-inflammatory applications .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown promise as an antimicrobial agent. Studies indicate that certain derivatives possess activity against bacterial strains, making them potential candidates for developing new antibiotics .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of various derivatives:

  • Antiproliferative Activity : Compounds were tested against multiple cancer cell lines with varying degrees of success.
  • Selectivity : Some derivatives showed selective toxicity towards specific cancer types while sparing normal cells .

Molecular Docking Studies

Computational studies using molecular docking have provided insights into how these compounds interact with target proteins at the molecular level. This approach helps in optimizing the design of new derivatives with enhanced efficacy .

Wirkmechanismus

Der Wirkungsmechanismus von 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Es kann die Aktivität bestimmter Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so den Zugang zum Substrat blockiert. Zusätzlich kann es die Rezeptoraktivität modulieren, indem es als Agonist oder Antagonist wirkt und so verschiedene zelluläre Signalwege und physiologische Prozesse beeinflusst .

Ähnliche Verbindungen:

  • 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amin
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridin

Vergleich: 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amin-Hydrochlorid ist aufgrund seines spezifischen Substitutionsschemas und seiner strukturellen Konfiguration einzigartig, die ihm besondere biologische Aktivitäten und chemische Reaktivität verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische Eigenschaften, Bindungsaffinitäten und therapeutische Potenziale aufweisen .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • The [4,5-b] isomer (target compound) exhibits distinct electronic properties due to nitrogen placement, favoring interactions with kinase active sites .
  • [1,2-a] isomers, such as Imidazo[1,2-a]pyridin-7-amine HBr, show reduced metabolic stability compared to [4,5-b] derivatives, likely due to increased ring strain .

Key Findings :

  • Chlorine substituents (e.g., 4,6-dichloro derivative) enhance electrophilicity, improving DNA-binding capacity but increasing toxicity .
  • Aromatic groups (e.g., 2-phenyl) improve target affinity via π-π stacking, as seen in ROR1 inhibitors .

Key Findings :

  • CAN-mediated oxidation () offers moderate yields but high purity, suitable for scalable synthesis.
  • Triethyl orthoformate-based methods () require stringent temperature control to minimize side products like V-18 .

Biologische Aktivität

1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C8H9N3·HCl
  • Molecular Weight : 185.63 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1016752-33-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer signaling pathways, leading to reduced cell proliferation in certain cancer types.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Antitumor Activity

Research indicates that this compound displays significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Activity
LN-229 (Glioblastoma)3.2High
HCT-116 (Colorectal)2.5Moderate
NCI-H460 (Lung Carcinoma)1.8High
K562 (Chronic Myeloid)11.0Moderate

These findings suggest that the compound has potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli32
S. aureus64

These results indicate that while the compound has moderate antibacterial activity, it may not be suitable as a standalone antibacterial treatment.

Study on Antiproliferative Effects

A study published in Molecules evaluated the effects of various imidazo[4,5-b]pyridine derivatives on cancer cell lines. The study found that compounds similar to this compound exhibited potent antiproliferative activity against multiple cancer types with IC50 values ranging from sub-micromolar to low micromolar concentrations .

Study on Kinase Inhibition

Another research effort focused on optimizing imidazo[4,5-b]pyridine-based kinase inhibitors demonstrated that derivatives of this compound effectively inhibited FLT3 and Aurora kinases, which are critical in the treatment of acute myeloid leukemia . The study highlighted the importance of structural modifications in enhancing potency and selectivity.

Q & A

Q. Table 1: Comparison of Synthetic Routes

ParameterRoute 1Route 2
Overall Yield~40%55%
Key ReagentsHNO₃, Pd/CPropionitrile, MgCl₂
Critical StepNitration regioselectivityImidate formation
ScalabilityLimited by chromatographyPilot-plant feasible

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key peaks include aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 2.5–3.1 ppm). Compare with imidazo[4,5-b]pyridine derivatives (e.g., δ 7.25–8.34 ppm for benzoimidazo-pyrimidines) .
  • HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, C₆H₆N₄O derivatives show accurate mass matches within 0.002 Da .
  • IR: Identify N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. Table 2: Representative ¹H NMR Data

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Imidazole CH7.8–8.1Singlet
Methyl (N-CH₃)2.9–3.1Singlet
Aromatic NH₂6.5–7.0 (broad)-

Advanced: How can regioselectivity issues be addressed during synthesis of imidazo[4,5-b]pyridine derivatives?

Methodological Answer:
Regioselectivity challenges (e.g., nitration yielding mixed isomers) are mitigated by:

  • Directed Metalation: Use blocking groups (e.g., SEM or SEM-Cl) to direct nitration/alkylation to specific positions .
  • Microwave-Assisted Synthesis: Enhances reaction specificity; e.g., 80% regioselectivity achieved in 30 mins at 150°C for similar heterocycles .
  • Computational Modeling: DFT studies predict reactive sites, guiding reagent choice (e.g., electrophilic vs. nucleophilic attack) .

Advanced: What strategies resolve contradictions in catalytic hydrogenation results for imidazo[4,5-b]pyridine intermediates?

Methodological Answer:
Contradictory yields or byproducts in hydrogenation arise from:

  • Catalyst Poisoning: Use pre-reduced Pd/C and avoid sulfur-containing solvents (e.g., DMF).
  • Solvent Effects: Propionic acid enhances selectivity by stabilizing intermediates vs. MeOH .
  • Pressure Optimization: Higher H₂ pressure (5 atm) reduces reaction time and over-reduction risks .

Advanced: How does the hydrochloride counterion affect reactivity in derivatization?

Methodological Answer:

  • Solubility: Hydrochloride salts improve aqueous solubility (critical for biological assays) but may require neutralization (e.g., NaHCO₃) for organic-phase reactions .
  • Stability: HCl prevents amine oxidation during storage. For coupling reactions (e.g., amidation), use HATU/DIPEA to activate carboxylates without counterion interference .

Basic: What are common impurities, and how are they identified/removed?

Methodological Answer:

  • Byproducts: Include regioisomers (e.g., 5-methyl vs. 7-methyl derivatives) and dimerized species.
  • Analytical Methods:
    • HPLC: C18 column (ACN/0.1% TFA gradient) resolves impurities with retention times ±0.5 min from the main peak .
    • TLC: Silica gel (CH₂Cl₂:MeOH 9:1) visualizes spots under UV (Rf ~0.3 for target compound) .

Advanced: What computational methods support medicinal chemistry applications?

Methodological Answer:

  • Molecular Docking: Predict binding to targets (e.g., angiotensin II receptors) using AutoDock Vina. Align with Losartan’s pharmacophore for scaffold optimization .
  • QSAR Models: Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity. Hammett constants (σ) predict electronic impacts on potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.